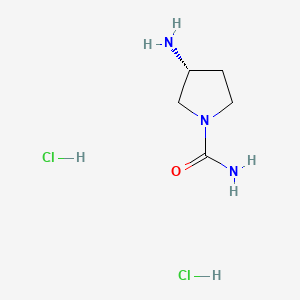![molecular formula C21H30N4O2 B13588396 N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is a complex organic compound featuring a pyrrolidine ring, an imidazole group, and a methoxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group is introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through Friedel-Crafts alkylation or similar reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Imidazole Derivatives: Compounds like histamine and cimetidine contain the imidazole ring.
Methoxyphenyl Derivatives: Compounds like anisole and methoxybenzene feature the methoxyphenyl group.
Uniqueness
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is unique due to the combination of these functional groups, which confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C21H30N4O2 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
N-[[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C21H30N4O2/c1-16(26)23-11-18-13-25(14-19(18)20-12-22-15-24(20)2)10-6-8-17-7-4-5-9-21(17)27-3/h4-5,7,9,12,15,18-19H,6,8,10-11,13-14H2,1-3H3,(H,23,26)/t18-,19-/m1/s1 |
InChIキー |
PRHDZWBWMSFVKS-RTBURBONSA-N |
異性体SMILES |
CC(=O)NC[C@@H]1CN(C[C@H]1C2=CN=CN2C)CCCC3=CC=CC=C3OC |
正規SMILES |
CC(=O)NCC1CN(CC1C2=CN=CN2C)CCCC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

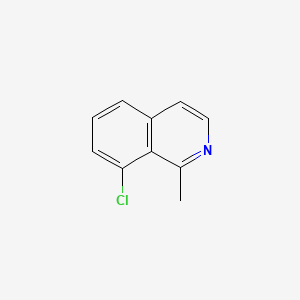
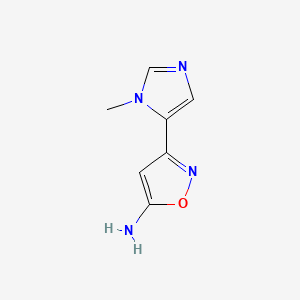
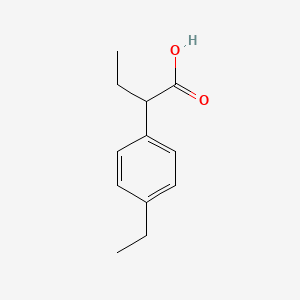
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
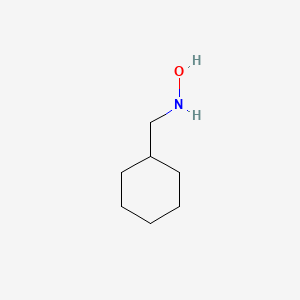
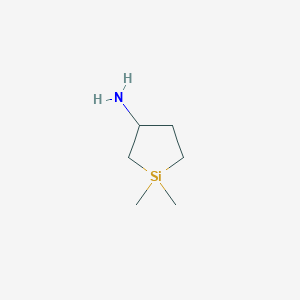

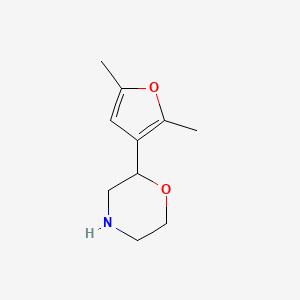

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
